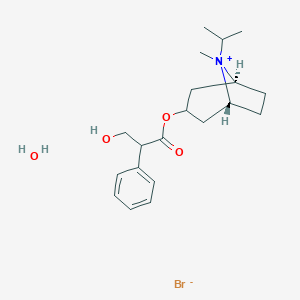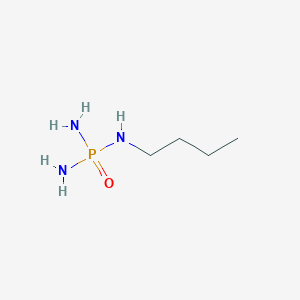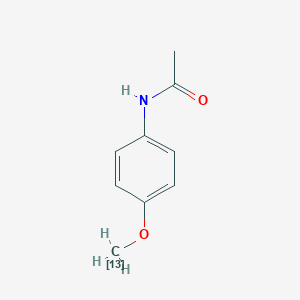
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Vue d'ensemble
Description
"Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate" is a compound of interest in various chemical syntheses and studies. The compound belongs to a broader class of organic compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
- Synthesis Techniques : The compound is often synthesized via reactions involving components like thiophene derivatives and diethyl malonate under specific conditions. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a related compound, demonstrates the potential for synthesis through nucleophilic substitution reactions and condensation processes under controlled environments (Ilangovan, Venkatesan, & Kumar, 2013).
Molecular Structure Analysis
- Molecular Conformation : The molecular structure of related compounds often shows co-planar conformations stabilized by internal hydrogen bonding. The presence of substituents like bromomethyl and thiophene units influences the overall molecular geometry and electronic properties (Shaik, Angira, & Thiruvenkatam, 2019).
Applications De Recherche Scientifique
Study of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole Structure : This compound is utilized in research for studying the structure of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole (Mossini et al., 1979).
Synthesis of β-trifluoromethyl-N-acetyltryptophan : The compound is used in the highly diastereoselective synthesis of this chemical (Gong et al., 1999).
Preparation of 2-phosphorylated 3-halopropenes : It is used in the Homer-Wittig reaction for preparing these compounds (Gurevich et al., 1999).
Cyclooxygenase Inhibition : Demonstrated to be a potent inhibitor of cyclooxygenase, this compound can reduce inflammation in rat paws (Naito et al., 1991).
Ring-opening Polymerization of ε-caprolactone : It's a novel aluminum complex with high efficiency and controllability in this process (Chang et al., 2019).
Synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane : Utilized for synthesizing this compound (Han De-yu, 2005).
Synthesis of Biological Active Compounds : It serves as a starting material for the synthesis of various biologically active compounds (El-Saghier, 1993).
Construction of Heterocyclic Sulfone Systems : Highly reactive, it is used in constructing these systems (Elkholy, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | |
CAS RN |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





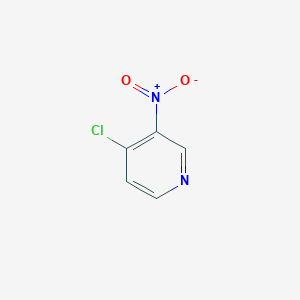
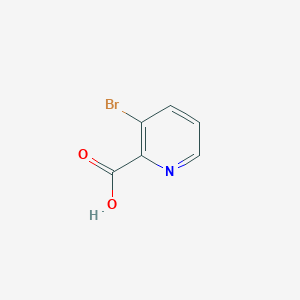
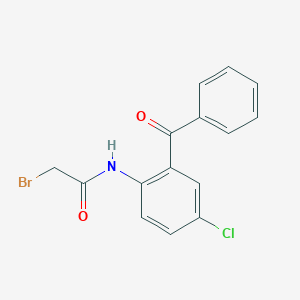
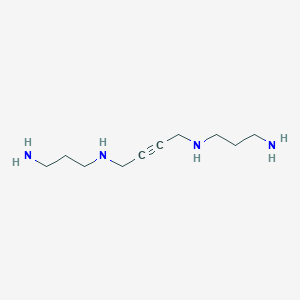

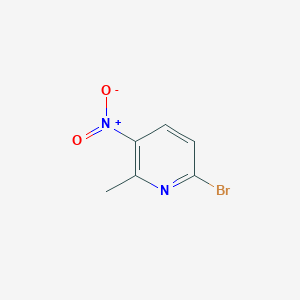
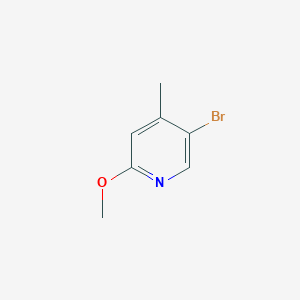
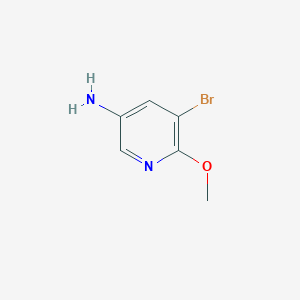
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
